2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

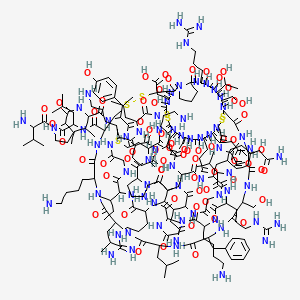

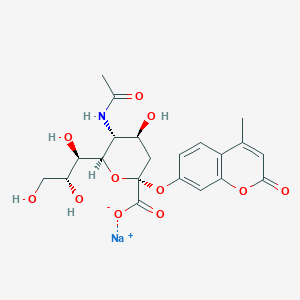

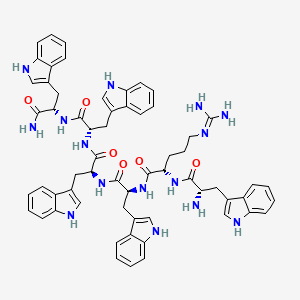

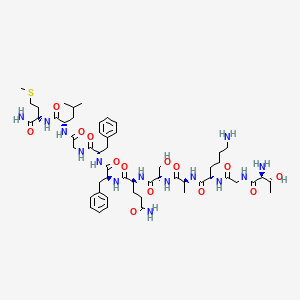

2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt, also known as 4-MUNANA, is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate . The enzyme-substrate hydrolysis results in the product 4-methylumbelliferone (4-MU), which can be measured fluorometrically .

Molecular Structure Analysis

The empirical formula of 4-MUNANA is C21H24NNaO11 . Its molecular weight on an anhydrous basis is 489.41 . The SMILES string representation of its structure isO. [H]C (O) (CO) [C@] ( [H]) (O) [C@@H]1OC (C [C@H] (O) [C@H]1NC (C)=O) (Oc2ccc3C (C)=CC (=O)Oc3c2)C (=O)O [Na] . Chemical Reactions Analysis

The primary chemical reaction involving 4-MUNANA is its hydrolysis by neuraminidase enzymes. This reaction results in the production of 4-methylumbelliferone (4-MU) and N-acetylneuraminic acid .Physical and Chemical Properties Analysis

4-MUNANA is a powder that is soluble in water at a concentration of 50 mg/mL, producing a clear, very slightly yellow solution . It exhibits fluorescence with excitation maxima of 315 nm and 365 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .Applications De Recherche Scientifique

Fluorometric Assay for Neuraminidase : This compound is used in the synthesis of fluorogenic substrates for neuraminidase assays. These assays have been instrumental in understanding neuraminidase activity in various biological contexts, including bacterial and human enzymes (Myers et al., 1980); (Potier et al., 1979).

Detection of Neuraminidase Deficiency in Sialidosis : The substrate has been used in characterizing human acid neuraminidase in fibroblasts, and for detecting neuraminidase deficiency in sialidosis, a neurological storage disorder (Warner & O'brien, 1979).

Rapid Detection of Sialidase Activity : A rapid method using this compound as a substrate in a filter paper spot test was developed to detect sialidase activity in Actinomyces species, which is relevant in clinical microbiology (Moncla & Braham, 1989).

Resistance to Bacterial Sialidases : Studies have shown that certain derivatives of this compound are not hydrolyzed at significant rates by bacterial sialidases, which is important for understanding bacterial resistance mechanisms (Baumberger, Vasella, & Schauer, 1986).

Sialidase Assays in Viral Infections : This substrate has been used in assays to detect neuraminidase activity in tissue cultures infected with influenza virus, highlighting its application in virology (Pachucki & Creticos, 1988).

Mécanisme D'action

Target of Action

The primary target of the compound 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is the enzyme neuraminidase . Neuraminidase is an enzyme that cleaves sialic acid residues from glycoproteins and is required for the process of viral replication in influenza viruses .

Mode of Action

The compound acts as a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate . When the compound is cleaved by neuraminidases, it releases the fluorescence moiety 4-methylumbelliferone (4-MU), which can be measured fluorometrically .

Biochemical Pathways

The compound is involved in the biochemical pathway of neuraminidase activity. By acting as a substrate for neuraminidase, it plays a role in the study of the molecular mechanisms of drugs like aspirin and celecoxib that target mammalian neuraminidase-1 .

Pharmacokinetics

Its solubility in water is reported to be 50 mg/ml , which could influence its bioavailability.

Result of Action

The cleavage of the compound by neuraminidases results in the release of 4-methylumbelliferone (4-MU), a fluorescent product . This fluorescence can be measured and used to quantify neuraminidase activity, providing a useful tool for studying the effects of neuraminidase inhibitors.

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the fluorescence of the product 4-MU is measured at specific pH levels . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at a temperature of -20°C .

Propriétés

IUPAC Name |

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14+,17+,18+,19+,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNXBDLJYKMDAI-BUIQBYSTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)